molecular formula C7H14O3 B1215108 (3-Methylbutoxy)acetic acid CAS No. 68298-29-3

(3-Methylbutoxy)acetic acid

Cat. No. B1215108
CAS RN: 68298-29-3
M. Wt: 146.18 g/mol
InChI Key: CLUKHRLTJBCIBD-UHFFFAOYSA-N
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Description

“(3-Methylbutoxy)acetic acid” is an organic compound . It is also known as Allyl (3-methylbutoxy)acetate . The compound is a clear colorless liquid .


Synthesis Analysis

The synthesis of “(3-Methylbutoxy)acetic acid” can be accomplished by reacting chloroacetic acid with isoamyl alcohol in the presence of sodium hydroxide and a phase-transfer catalyst, then treating the resulting sodium amylglycolate with allyl alcohol . Esterification can also occur when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular formula of “(3-Methylbutoxy)acetic acid” is C7H14O3 . The molecular weight is 146.184 Da .


Chemical Reactions Analysis

“(3-Methylbutoxy)acetic acid” may react with strong oxidizing acids sufficiently exothermically to ignite the reaction products. It also generates heat with caustic solutions .


Physical And Chemical Properties Analysis

“(3-Methylbutoxy)acetic acid” is a clear colorless liquid . It is insoluble in water . The compound is combustible .

Scientific Research Applications

Application in Chromatographic Techniques

(3-Methylbutoxy)acetic acid has been utilized in the field of chromatographic analysis. A study by Brown et al. (2003) demonstrated its use in the gas chromatographic–mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. The compound was synthesized and mixed with 2-butoxyacetic acid, showcasing its application as a performance surrogate in chromatography and mass spectrometry. This highlights its role in enhancing analytical techniques for metabolite detection (Brown et al., 2003).

Safety And Hazards

“(3-Methylbutoxy)acetic acid” is combustible and may react with strong oxidizing acids sufficiently exothermically to ignite the reaction products . It also generates heat with caustic solutions . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(3-methylbutoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUKHRLTJBCIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071383
Record name Acetic acid, (3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbutoxy)acetic acid

CAS RN

68298-29-3
Record name 2-(3-Methylbutoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68298-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(3-methylbutoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(3-methylbutoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, (3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylbutoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.211
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KK Brown, KL Cheever, MA Butler, PB Shaw… - … of Chromatography B, 2003 - Elsevier
2-[( 2 H 9 )Butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid were synthesized, mixed with 2-butoxyacetic acid, and separated by capillary gas chromatography on a fused-silica …
Number of citations: 7 www.sciencedirect.com
C B'hymer, DE Keil, KL Cheever - Toxicology Mechanisms and …, 2005 - Taylor & Francis
A test procedure for the determination of (2-methoxyethoxy)acetic acid (MEAA) was adapted and applied to urine samples from jet fuel (JP-8)-exposed mice using capillary gas …
Number of citations: 4 www.tandfonline.com
C B'Hymer, P Mathias, E Krieg, KL Cheever… - International archives of …, 2012 - Springer
Purpose To demonstrate the utility of the urinary metabolite (2-methoxyethoxy)acetic acid (MEAA) as a biomarker of exposure. 2-(2-methoxyethoxy)ethanol [diethylene glycol …
Number of citations: 7 link.springer.com
C B'Hymer - Journal of chromatographic science, 2007 - academic.oup.com
An accurate and precise method is developed and evaluated for the detection and quantitation of 2-butoxyacetic acid (2-BAA), a metabolite and biomarker for human exposure to 2-…
Number of citations: 2 academic.oup.com
C B'Hymer, E Krieg Jr, KL Cheever… - Journal of Toxicology …, 2012 - Taylor & Francis
A study of workers exposed to jet fuel propellant 8 (JP-8) was conducted at US Air Force bases and included the evaluation of three biomarkers of exposure: S-benzylmercapturic acid (…
Number of citations: 3 www.tandfonline.com
T Shi, M Qi, X Huang - Journal of Chromatography A, 2020 - Elsevier
Developing highly selective stationary phases is essential to address the issues for separation of analytes with similar properties and various components in complex samples. Herein, …
Number of citations: 9 www.sciencedirect.com
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
PubChem_CID,DssTox_Pubchem_SID,NTP_BarcodeVial,NCGC_Pubchem_SID,NCGC ID,DSSTox_CID,DSSTox_SID,TestSubstance_ChemicalName,TestSubstance_CASRN,…
Number of citations: 2 www.repository.cam.ac.uk
A Cabergoline - Journal of Chromatography B, 2003
Number of citations: 0
D Actinomycin - Journal of Chromatography B, 2004
Number of citations: 0

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